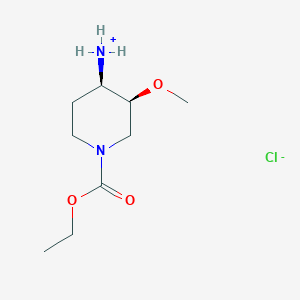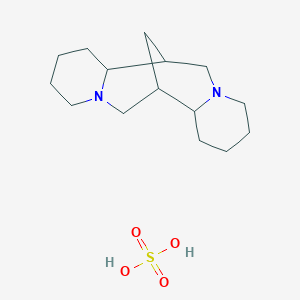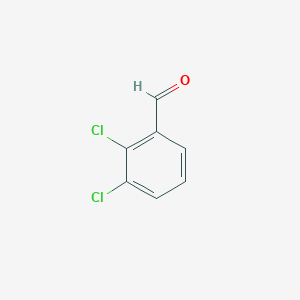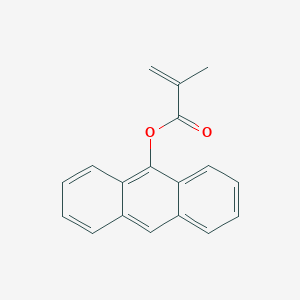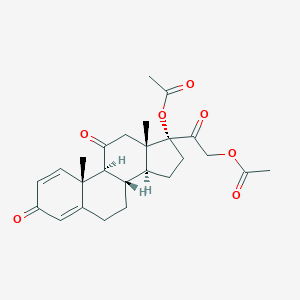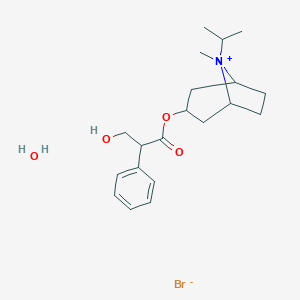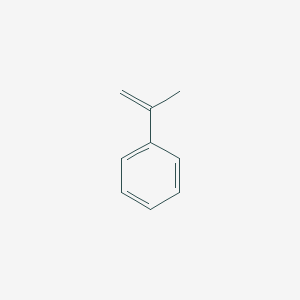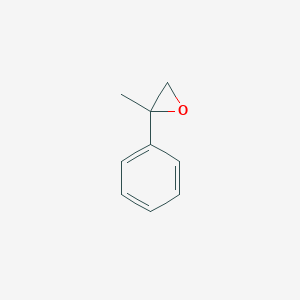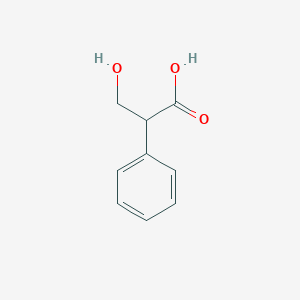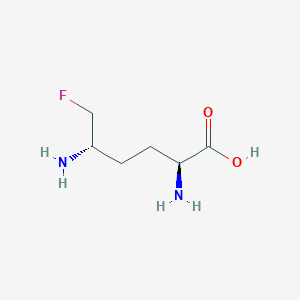
(2S,5S)-5-Fluoromethylornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-5-Fluoromethylornithine, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Aplicaciones Científicas De Investigación
(2S,5S)-5-Fluoromethylornithine has been extensively studied for its potential therapeutic applications. Its inhibitory effect on ODC makes it a promising candidate for the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders. In cancer, (2S,5S)-5-Fluoromethylornithine has been shown to inhibit tumor growth and metastasis by reducing polyamine levels. (2S,5S)-5-Fluoromethylornithine has also been studied as a potential treatment for African sleeping sickness, a parasitic infection caused by Trypanosoma brucei. In neurodegenerative disorders, (2S,5S)-5-Fluoromethylornithine has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases.
Mecanismo De Acción
(2S,5S)-5-Fluoromethylornithine irreversibly inhibits ODC, which catalyzes the decarboxylation of ornithine to form putrescine, the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting ODC, (2S,5S)-5-Fluoromethylornithine reduces polyamine levels, which in turn inhibits cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
(2S,5S)-5-Fluoromethylornithine has been shown to have various biochemical and physiological effects. In cancer, (2S,5S)-5-Fluoromethylornithine reduces polyamine levels, which inhibits tumor growth and metastasis. (2S,5S)-5-Fluoromethylornithine has also been shown to have anti-inflammatory and antioxidant effects, which are implicated in the pathogenesis of various diseases, including neurodegenerative disorders. (2S,5S)-5-Fluoromethylornithine has also been shown to have antiparasitic effects, making it a promising candidate for the treatment of African sleeping sickness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,5S)-5-Fluoromethylornithine has several advantages for lab experiments. Its well-established synthesis method and commercial availability make it easily accessible for researchers. (2S,5S)-5-Fluoromethylornithine has also been extensively studied, and its mechanism of action is well-understood. However, (2S,5S)-5-Fluoromethylornithine has some limitations for lab experiments. Its irreversible inhibition of ODC makes it difficult to reverse its effects, which can complicate experiments. (2S,5S)-5-Fluoromethylornithine also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
(2S,5S)-5-Fluoromethylornithine has several potential future directions. In cancer, (2S,5S)-5-Fluoromethylornithine is being studied in combination with other drugs to enhance its efficacy. (2S,5S)-5-Fluoromethylornithine is also being studied as a potential treatment for other diseases, including parasitic infections and neurodegenerative disorders. Additionally, new synthesis methods for (2S,5S)-5-Fluoromethylornithine are being developed to improve its effectiveness and reduce its limitations.
Métodos De Síntesis
(2S,5S)-5-Fluoromethylornithine can be synthesized by reacting 5-amino-1-pentanol with 2-fluoromethyl propionyl chloride in the presence of a base. The resulting product is then converted to its hydrochloride salt by reacting with hydrochloric acid. The synthesis method of (2S,5S)-5-Fluoromethylornithine has been well-established, and the compound is commercially available.
Propiedades
Número CAS |
157563-59-2 |
|---|---|
Nombre del producto |
(2S,5S)-5-Fluoromethylornithine |
Fórmula molecular |
C6H13FN2O2 |
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
Clave InChI |
PRNUWRQQLDXHRZ-WHFBIAKZSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)[C@@H](CF)N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
SMILES canónico |
C(CC(C(=O)O)N)C(CF)N |
Sinónimos |
L-Norleucine, 5-amino-6-fluoro-, threo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



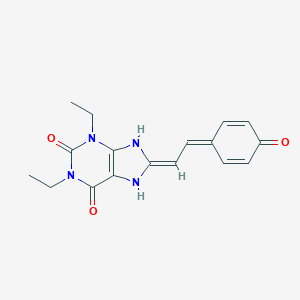
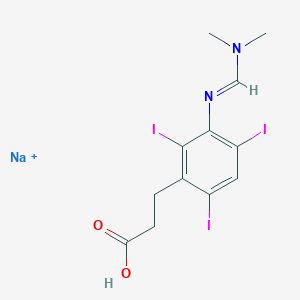
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
